2-Chloro-3-[3,5-bis(trifluoromethyl)phenyl]succinic acid
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Overview
Description
2-Chloro-3-[3,5-bis(trifluoromethyl)phenyl]succinic acid is a colorless or white crystalline powder with the molecular formula C12H7ClF6O4 and a molecular weight of 364.62 g/mol. This compound is widely used in scientific experiments due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-[3,5-bis(trifluoromethyl)phenyl]succinic acid typically involves the reaction of 3,5-bis(trifluoromethyl)benzene with chloroacetic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps such as crystallization or extraction.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-[3,5-bis(trifluoromethyl)phenyl]succinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Chloro-3-[3,5-bis(trifluoromethyl)phenyl]succinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-[3,5-bis(trifluoromethyl)phenyl]succinic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes and cellular functions. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.
Comparison with Similar Compounds
3,5-Bis(trifluoromethyl)benzoic acid: Similar in structure but lacks the chloro and succinic acid moieties.
2,5-Bis(trifluoromethyl)benzenesulfonyl chloride: Contains sulfonyl chloride instead of the chloro and succinic acid groups.
Uniqueness: 2-Chloro-3-[3,5-bis(trifluoromethyl)phenyl]succinic acid is unique due to the presence of both chloro and succinic acid groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific scientific and industrial applications.
Properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-3-chlorobutanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF6O4/c13-8(10(22)23)7(9(20)21)4-1-5(11(14,15)16)3-6(2-4)12(17,18)19/h1-3,7-8H,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOABOXKDCXKDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(C(C(=O)O)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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